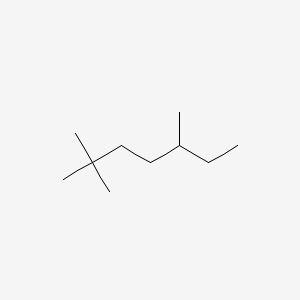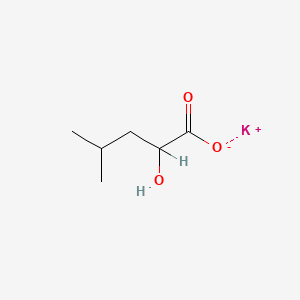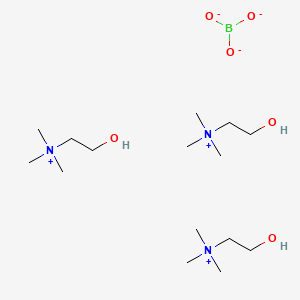
Heptane, 2,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane, 2,2,5-trimethyl-: is an organic compound with the molecular formula C10H22 . It is a branched alkane and is also known by its IUPAC name, 2,2,5-trimethylheptane . This compound is a colorless liquid at room temperature and is primarily used in the field of organic chemistry for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Heptane, 2,2,5-trimethyl- typically involves the alkylation of heptane with appropriate alkylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of Heptane, 2,2,5-trimethyl- often involves the catalytic cracking of petroleum fractions followed by distillation to isolate the desired compound. This method ensures the production of high-purity Heptane, 2,2,5-trimethyl- for various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Heptane, 2,2,5-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert Heptane, 2,2,5-trimethyl- to simpler hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Heptane, 2,2,5-trimethyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a reference standard in chromatographic analysis.
Industry: Applied in the production of specialty chemicals and as a component in fuel formulations.
Mecanismo De Acción
The mechanism of action of Heptane, 2,2,5-trimethyl- involves its interaction with various molecular targets and pathways. As a non-polar solvent, it can dissolve non-polar substances and facilitate chemical reactions by providing a medium for reactants to interact. Its branched structure also influences its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- Heptane, 2,5,5-trimethyl-
- Heptane, 2,3,5-trimethyl-
- Heptane, 2,2,4-trimethyl-
Comparison: Heptane, 2,2,5-trimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, solubility, and reactivity. For example, Heptane, 2,5,5-trimethyl- has a different arrangement of methyl groups, leading to variations in its thermodynamic properties .
Propiedades
Número CAS |
20291-95-6 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,2,5-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-9(2)7-8-10(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
GZJFAWOTMWATOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)



![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)



![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)





